

# 4-Bromopicolinic Acid: A Spectroscopic and Methodological Guide

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## Compound of Interest

Compound Name: 4-Bromopicolinic acid

Cat. No.: B016424

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This technical guide provides an in-depth overview of the spectroscopic properties of **4-bromopicolinic acid**, a key building block in medicinal chemistry and a compound of interest for its biological activities, including its role as a metabotropic glutamate receptor antagonist.<sup>[1]</sup> This document presents its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols for its synthesis and spectroscopic analysis.

## Core Compound Information

Property	Value
Chemical Name	4-Bromopicolinic acid
Synonyms	4-Bromo-2-pyridinecarboxylic acid
CAS Number	30766-03-1[2]
Molecular Formula	C <sub>6</sub> H <sub>4</sub> BrNO <sub>2</sub> [2]
Molecular Weight	202.01 g/mol [2][3]
Melting Point	172-174 °C
Appearance	White to off-white crystalline solid[1]
Solubility	Sparsingly soluble in dimethyl sulfoxide, methanol, and water.

## Spectroscopic Data

The following sections provide predicted spectroscopic data for **4-bromopicolinic acid**. This data has been generated using computational models and should be used as a reference. Experimental verification is recommended.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### <sup>1</sup>H NMR (Predicted)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
8.68	d	1H	H6
8.25	s	1H	H3
7.85	d	1H	H5
~13-14	br s	1H	COOH

### <sup>13</sup>C NMR (Predicted)

Chemical Shift (ppm)	Assignment
165.5	C=O (Carboxylic Acid)
152.0	C2
151.8	C6
133.0	C4
130.5	C5
128.0	C3

## Infrared (IR) Spectroscopy (Predicted)

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3300-2500	Strong, Broad	O-H stretch (Carboxylic Acid)
1710-1680	Strong	C=O stretch (Carboxylic Acid)
1600-1585	Medium	C=C stretch (Aromatic Ring)
1500-1400	Medium	C=C stretch (Aromatic Ring)
~1300	Medium	C-O stretch
~850	Strong	C-H out-of-plane bend
~750	Medium	C-Br stretch

## Mass Spectrometry (MS) (Predicted)

m/z	Relative Abundance (%)	Assignment
201/203	~100/98	[M] <sup>+</sup> (Molecular Ion, Br isotopes)
184/186	~40/39	[M-OH] <sup>+</sup>
156/158	~60/59	[M-COOH] <sup>+</sup>
122	~20	[M-Br] <sup>+</sup>
77	~30	[C <sub>5</sub> H <sub>4</sub> N] <sup>+</sup>

## Experimental Protocols

### Synthesis of 4-Bromopicolinic Acid

A common method for the synthesis of **4-bromopicolinic acid** involves the oxidation of 4-bromo-2-methylpyridine.

Materials:

- 4-bromo-2-methylpyridine
- Potassium permanganate (KMnO<sub>4</sub>)
- Water
- Hydrochloric acid (HCl)
- Dichloromethane

Procedure:

- In a suitable reaction vessel, suspend 4-bromo-2-methylpyridine in water.
- Heat the mixture to approximately 70-80°C with stirring.
- Gradually add potassium permanganate to the reaction mixture in portions, maintaining the temperature. The disappearance of the purple color indicates the consumption of the

oxidizing agent.

- After the addition is complete, continue stirring at the same temperature for several hours to ensure the reaction goes to completion.
- Cool the reaction mixture to room temperature and filter to remove the manganese dioxide byproduct.
- Acidify the filtrate with concentrated hydrochloric acid to a pH of 4-5 to precipitate the crude product.
- Collect the solid by filtration.
- The crude product can be further purified by recrystallization, for example, by dissolving in a minimal amount of a suitable solvent and then inducing crystallization by adding a non-solvent like dichloromethane.
- Filter the purified crystals and dry under vacuum.

## Spectroscopic Analysis Protocol

NMR Spectroscopy:

- Prepare a ~5-10 mg/mL solution of **4-bromopicolinic acid** in a deuterated solvent (e.g., DMSO- $d_6$  or MeOD).
- Transfer the solution to a 5 mm NMR tube.
- Acquire  $^1H$  and  $^{13}C$  NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for  $^1H$ ).
- Process the spectra, including Fourier transformation, phase correction, and baseline correction.
- Reference the spectra to the residual solvent peak.

IR Spectroscopy:

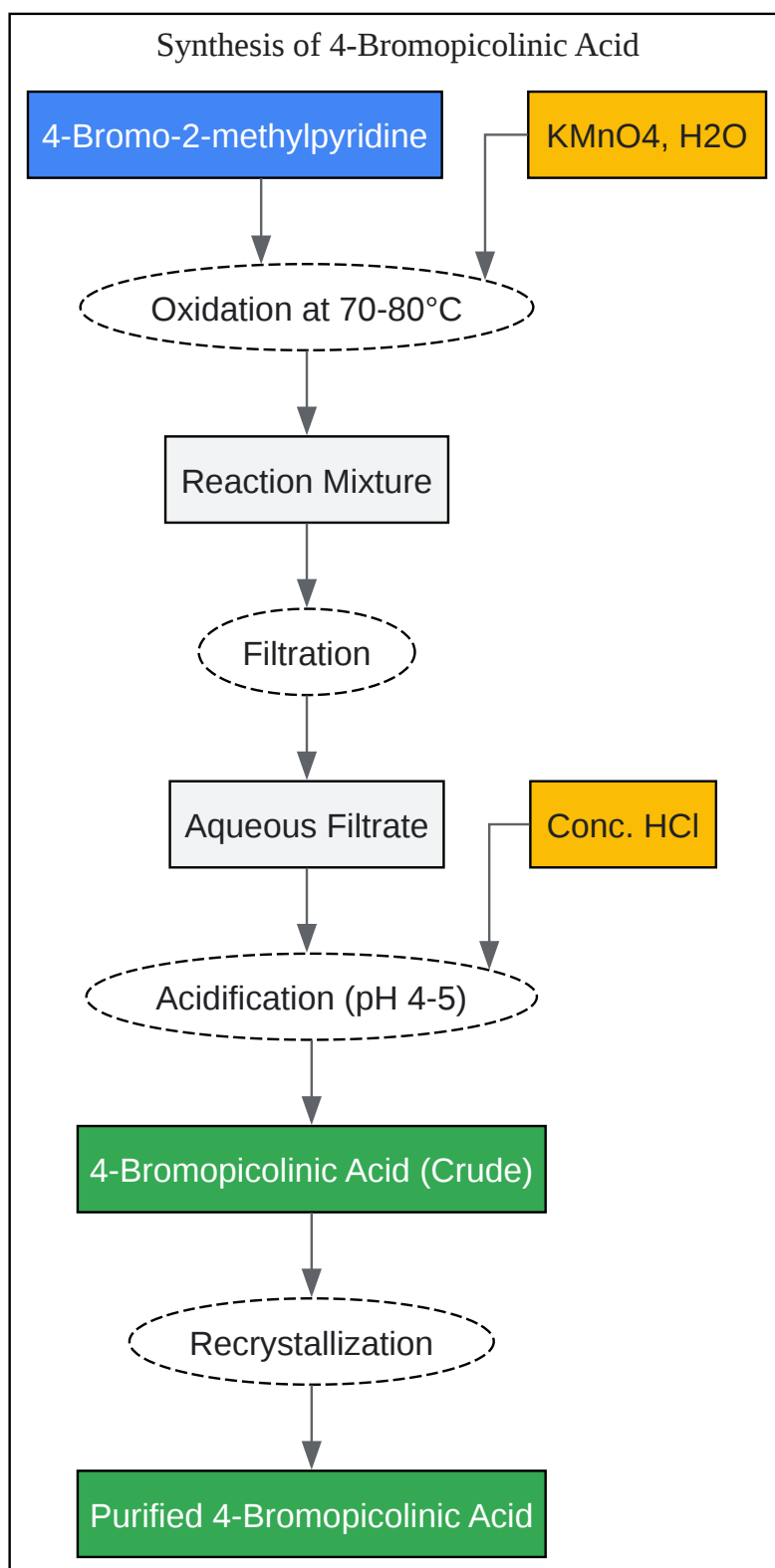
- For solid-state analysis, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
- Alternatively, for Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly onto the ATR crystal.
- Acquire the IR spectrum over a range of 4000-400  $\text{cm}^{-1}$ .
- Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

#### Mass Spectrometry:

- Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
- Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).
- Acquire the mass spectrum in the desired mass range.
- Analyze the molecular ion peak and the fragmentation pattern to confirm the structure of the compound.

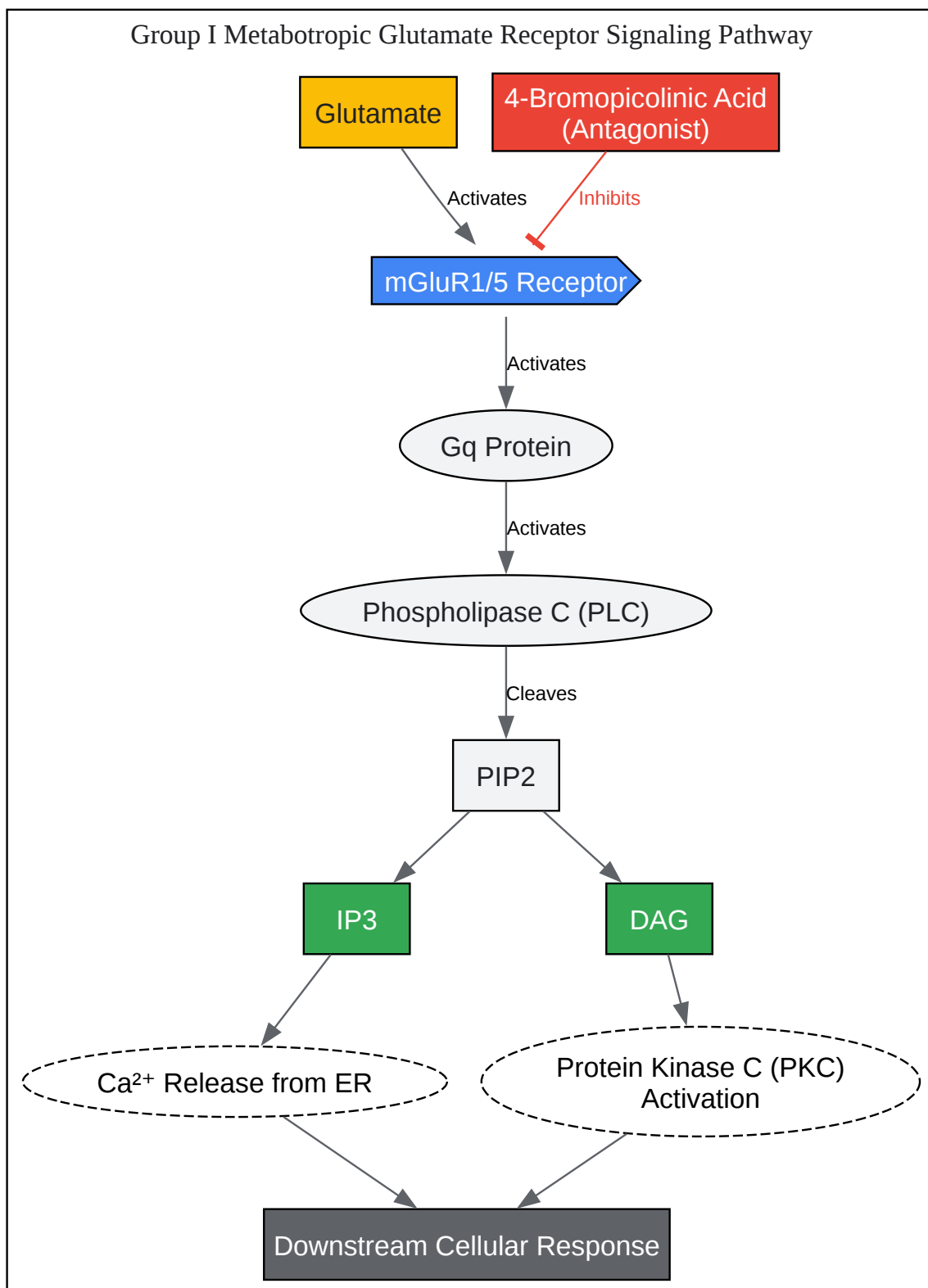
## Visualizations

Below are diagrams representing a key synthesis workflow and a relevant biological pathway for **4-bromopicolinic acid**.



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Caption: A workflow diagram for the synthesis of **4-bromopicolinic acid**.



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Caption: Antagonistic action on a metabotropic glutamate receptor signaling pathway.



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## References

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